molecular formula C7H10N2O B065951 1-Isopropyl-1H-imidazole-4-carbaldehyde CAS No. 194366-34-2

1-Isopropyl-1H-imidazole-4-carbaldehyde

Cat. No.: B065951
CAS No.: 194366-34-2
M. Wt: 138.17 g/mol
InChI Key: NBQKHMVLXOBENG-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Copper-Catalyzed Oxidative Coupling Reaction

A study by Li et al. (2015) presents a copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes, leading to the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. This method is notable for its aldehyde preservation, use of inexpensive catalysts, high atom economy, and mild conditions, making it a valuable addition to synthetic organic chemistry (Li et al., 2015).

Synthesis and Characterization of New Derivatives

Orhan et al. (2019) explored the synthesis and characterization of 4-methyl-5-imidazole carbaldehyde derivatives. These derivatives serve as building blocks in medicinal chemistry, with potential applications in developing biologically active molecules (Orhan et al., 2019).

Novel Synthesis for Alkaloid Production

Ando and Terashima (2010) demonstrated a novel synthesis approach for 2-amino-1H-imidazol-4-carbaldehyde derivatives, showcasing their utility as precursors in the efficient synthesis of 2-aminoimidazole alkaloids such as oroidin, hymenidin, and ageladine A. This work underscores the importance of synthetic versatility in the production of complex natural products (Ando & Terashima, 2010).

Ionic Liquid Synthesis

Qi (2011) reported the synthesis of 1-Isopropyl-imidazole and its derivative, 1,4-(1-isopropyl-imidazole) butane bromide, an ionic liquid. This work highlights the chemical versatility of 1-isopropyl-1H-imidazole-4-carbaldehyde derivatives and their potential in creating new materials with unique properties (Qi, 2011).

Aqueous Synthesis of Imidazo[1,2-a]Pyridines

Mohan et al. (2013) explored the aqueous synthesis of methylimidazo[1,2-a]pyridines, demonstrating a catalyst-free approach under mild conditions. This method's simplicity and efficiency mark a significant step towards sustainable chemical synthesis (Mohan et al., 2013).

Safety and Hazards

Handling 1-Isopropyl-1H-imidazole-4-carbaldehyde requires strict safety measures due to potential skin, eye, and respiratory irritation, as well as sensitization and long-term health risks . Therefore, proper safety protocols such as wearing protective equipment, working in well-ventilated areas, and following appropriate storage and disposal procedures are crucial .

Future Directions

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Properties

IUPAC Name

1-propan-2-ylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(2)9-3-7(4-10)8-5-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQKHMVLXOBENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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